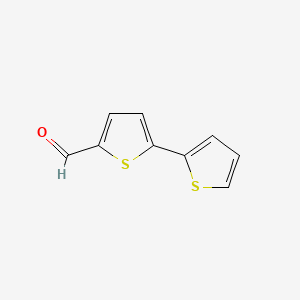

2,2'-Bithiophene-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 630688. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBWRAXKYXTOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191237 | |

| Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3779-27-9 | |

| Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bithiophene-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2,2'-Bithiophene-5-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 2,2'-Bithiophene-5-carbaldehyde

Welcome to a comprehensive technical guide on the synthesis of this compound (BT-CHO). As a pivotal intermediate, BT-CHO serves as a foundational building block in the burgeoning fields of organic electronics, medicinal chemistry, and materials science. Its unique structure, featuring a conjugated bithiophene backbone and a reactive aldehyde functional group, allows for extensive derivatization to create advanced organic semiconductors, functional polymers, and potent pharmaceutical agents.[1] The aldehyde moiety, in particular, is a versatile handle for constructing more complex molecular architectures through reactions like Knoevenagel condensation, Wittig reactions, and reductive amination.

This guide moves beyond a simple recitation of methods. It is designed to provide you, the practicing scientist, with a deep, field-proven understanding of the primary synthetic routes to this key intermediate. We will dissect the causality behind procedural choices, weigh the pros and cons of each methodology, and provide self-validating protocols grounded in established literature. Our focus is on empowering you to select and execute the optimal synthesis strategy for your specific research and development goals.

Chapter 1: Foundational Synthetic Strategies

The synthesis of this compound can be broadly approached from two distinct strategic directions:

-

Direct Formylation of a Pre-formed Bithiophene Core: This is often the most direct route, involving the introduction of a formyl (-CHO) group onto a commercially available 2,2'-bithiophene scaffold. The primary challenge lies in achieving high regioselectivity for the 5-position.

-

Construction of the Bithiophene Ring from Functionalized Thiophene Monomers: This "building block" or convergent approach involves coupling two thiophene rings, where one already bears the aldehyde (or a precursor) functionality. This strategy offers greater flexibility for creating substituted derivatives but typically involves more synthetic steps.

The following diagram illustrates this strategic decision point:

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

The bithiophene core is an electron-rich heterocycle. The sulfur atom's lone pairs increase the electron density of the ring, making it susceptible to electrophilic attack. The α-positions (5 and 5') are the most electron-rich and sterically accessible, leading to high regioselectivity for formylation at the 5-position. [1][2]Controlling the reaction temperature is critical; it must be high enough to overcome the activation energy but low enough to prevent side reactions or diformylation.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of electron-rich heterocycles. [3] 1. Reagent Preparation (Vilsmeier Reagent Formation):

-

In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.).

-

Cool the flask to 0 °C in an ice-salt bath.

-

Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a white solid or viscous oil indicates the generation of the Vilsmeier reagent.

2. Reaction with 2,2'-Bithiophene:

-

Dissolve 2,2'-bithiophene (1.0 equiv.) in a minimal amount of anhydrous DMF.

-

Add the bithiophene solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

3. Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7. [3] * Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a yellow solid.

| Parameter | Typical Value/Condition | Rationale / E-E-A-T Insight |

| Yield | 60-80% | Highly dependent on strict anhydrous conditions and temperature control. |

| Purity | >98% after chromatography | Column chromatography is essential to remove unreacted starting material and potential diformylated byproducts. |

| Temperature | 0 °C (reagent prep), 60-70 °C (reaction) | Initial low temperature controls the exothermic formation of the Vilsmeier reagent. Subsequent heating is required to drive the electrophilic substitution on the moderately activated bithiophene ring. |

| Key Advantage | High regioselectivity, direct route | The electronic properties of the bithiophene ring inherently direct the formylation to the desired 5-position. |

| Key Disadvantage | Use of hazardous POCl₃, moisture sensitive | POCl₃ is corrosive and reacts violently with water. The entire procedure must be conducted under an inert atmosphere. |

Chapter 3: Directed Ortho-Metalation (DoM) - A Regioselective Alternative

Directed ortho-metalation (DoM) is another powerful strategy for the regioselective functionalization of aromatic compounds. This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. For 2,2'-bithiophene, the sulfur atom in one ring can direct the lithiation to the adjacent 5-position.

Mechanistic Rationale & Causality

The reaction proceeds via the formation of a highly reactive organolithium intermediate.

Caption: Key steps in the Directed Ortho-Metalation (DoM) route.

The choice of n-butyllithium (n-BuLi) as the base is critical; its high basicity is required to deprotonate the C-H bond of the thiophene ring. The reaction is performed at low temperatures (typically -78 °C) to prevent side reactions, such as the degradation of the organolithium intermediate or reaction at other positions. DMF serves as an efficient one-carbon electrophile to install the formyl group. [4]

Experimental Protocol: Directed Ortho-Metalation

This protocol is based on established procedures for the lithiation and formylation of thiophenes. [1][4][5] 1. Lithiation:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add 2,2'-bithiophene (1.0 equiv.) and anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.1 equiv., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours. The formation of a precipitate may be observed.

2. Formylation:

-

Add anhydrous DMF (1.5 equiv.) dropwise to the cold solution of the lithiated bithiophene.

-

Continue stirring at -78 °C for another hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

3. Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

-

Filter, concentrate, and purify the crude product by column chromatography as described in the Vilsmeier-Haack protocol.

| Parameter | Typical Value/Condition | Rationale / E-E-A-T Insight |

| Yield | 50-75% | Yields can be sensitive to the quality of the n-BuLi, strict anhydrous conditions, and precise temperature control. |

| Purity | >98% after chromatography | Chromatography is effective at removing non-polar byproducts like butane and unreacted starting material. |

| Temperature | -78 °C | Essential for the stability of the 5-lithio-2,2'-bithiophene intermediate and to ensure high regioselectivity. |

| Key Advantage | High regioselectivity, avoids harsh acidic reagents | Offers an alternative to the Vilsmeier-Haack for substrates that may be sensitive to POCl₃. |

| Key Disadvantage | Requires cryogenic temperatures, pyrophoric reagents | The use of n-BuLi requires specialized handling techniques. The reaction is extremely sensitive to moisture and air. |

Chapter 4: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. [6]For the synthesis of BT-CHO, this "building block" approach provides excellent flexibility. The key disconnection involves forming the C-C bond between the two thiophene rings.

Strategic Disconnections & Mechanistic Causality

Two primary disconnections are logical for this approach:

-

Route A: Coupling of (5-formylthiophen-2-yl)boronic acid with 2-bromothiophene.

-

Route B: Coupling of 2-thienylboronic acid with 5-bromo-2-thiophenecarboxaldehyde.

Caption: Two possible Suzuki-Miyaura coupling strategies for BT-CHO.

Route B is often preferred in practice. 5-Bromo-2-thiophenecarboxaldehyde is a stable, commercially available solid. While thienylboronic acids can be challenging to work with due to a competing side reaction called protodeboronation (loss of the boronic acid group), especially under basic conditions at elevated temperatures, a highly active catalyst can drive the desired cross-coupling to completion. [6]Using an aryl iodide instead of a bromide can sometimes improve reaction rates, but bromides are often more cost-effective. [6]

Experimental Protocol: Suzuki-Miyaura Coupling (Route B)

This protocol is adapted from optimized conditions for Suzuki couplings involving thienylboronic acids. [6][7][8] 1. Reaction Setup:

-

To a reaction vessel, add 5-bromo-2-thiophenecarboxaldehyde (1.0 equiv.), 2-thienylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.

2. Reaction Execution:

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting bromide.

3. Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify by column chromatography to afford the final product.

| Parameter | Typical Value/Condition | Rationale / E-E-A-T Insight |

| Yield | 65-85% | Yield is highly dependent on the catalyst system and careful exclusion of oxygen. Using a more active catalyst/ligand system (e.g., XPhos precatalysts) can improve yields and reduce reaction times. [6] |

| Purity | >98% after chromatography | Chromatography effectively removes the boronic acid starting material, homocoupled byproducts, and palladium residues. |

| Catalyst | Pd(PPh₃)₄ or other Pd(0)/ligand systems | Tetrakis(triphenylphosphine)palladium(0) is a common choice, but modern, more active catalyst systems can be more efficient, especially for challenging couplings. |

| Key Advantage | High functional group tolerance, modularity | Excellent for building a library of derivatives by simply changing one of the coupling partners. |

| Key Disadvantage | Catalyst cost, potential protodeboronation | Palladium catalysts can be expensive. The stability of the thienylboronic acid under the reaction conditions is a critical parameter to control for achieving high yields. [6] |

Chapter 5: Synthesis via Stille Cross-Coupling

Similar to the Suzuki reaction, the Stille cross-coupling is a palladium-catalyzed reaction that forms a C-C bond, in this case between an organostannane (organotin) compound and an organohalide. [9]It offers high functional group tolerance but has fallen out of favor in many applications due to the toxicity of organotin reagents and the difficulty in removing tin byproducts. [10] The strategic disconnections are analogous to the Suzuki coupling, for example, reacting 5-(tributylstannyl)-2-thiophenecarboxaldehyde with 2-bromothiophene. Due to the significant toxicity and purification challenges, the Stille coupling is generally considered less favorable than the Suzuki-Miyaura reaction for this specific target unless a required stannane intermediate is readily available.

| Parameter | Typical Value/Condition | Rationale / E-E-A-T Insight |

| Yield | 60-90% | Can provide excellent yields, but optimization is required. |

| Purity | >98% after extensive chromatography | Removal of stoichiometric tin byproducts is the primary purification challenge and often requires multiple chromatographic steps. |

| Key Advantage | Excellent functional group tolerance | The organostannane reagents are often stable to air and moisture, simplifying handling. |

| Key Disadvantage | High toxicity of tin reagents, purification difficulty | The toxicity of organotin compounds is a major health and environmental concern, limiting its industrial applicability. |

Chapter 6: Summary and Method Selection

The choice of synthetic protocol for this compound is a strategic decision based on scale, available equipment, cost, and downstream application requirements.

| Method | Starting Material | Key Reagents | Avg. Yield | Key Advantages | Key Disadvantages | Best Suited For |

| Vilsmeier-Haack | 2,2'-Bithiophene | POCl₃, DMF | ~70% | Direct, high regioselectivity, cost-effective for scale-up. | Requires handling of hazardous POCl₃; moisture sensitive. | Large-scale synthesis where a direct, cost-effective route is paramount. |

| Directed Metalation | 2,2'-Bithiophene | n-BuLi, DMF | ~65% | High regioselectivity, avoids harsh acidic conditions. | Requires cryogenic temperatures and handling of pyrophoric reagents. | Lab-scale synthesis, especially for substrates sensitive to Vilsmeier conditions. |

| Suzuki-Miyaura | Thiophene Halide & Boronic Acid | Pd Catalyst, Base | ~75% | Modular, high functional group tolerance, less toxic than Stille. | Catalyst cost, potential boronic acid instability. | Creating diverse libraries of analogs; when building block approach is needed. |

| Stille Coupling | Thiophene Halide & Stannane | Pd Catalyst | ~75% | Very high functional group tolerance. | High toxicity of tin reagents , difficult purification. | Niche applications where specific organotin precursors are readily available. |

Final Recommendation: For general laboratory-scale and large-scale synthesis of the parent this compound, the Vilsmeier-Haack formylation offers the most practical balance of cost, efficiency, and directness. For the synthesis of diverse, substituted analogs, the Suzuki-Miyaura coupling is the superior and more environmentally benign "building block" strategy.

Characterization Data

-

Appearance: Yellow to orange solid [11]* Molecular Formula: C₉H₆OS₂ [11]* Molecular Weight: 194.27 g/mol [1][11]* Melting Point: 55-58 °C * ¹H NMR: The aldehyde proton signal typically appears around δ 9.8 ppm. [1]

References

-

Synthesis and Characterization of this compound: A Key Intermediate for Advanced Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Szymański, M. J., et al. (2018). Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. Molecules, 23(11), 2973. [Link]

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

-

Hovd, A. T., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Tetrahedron, 128, 132986. [Link]

-

Supporting Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry. [Link]

-

Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Journal of the Brazilian Chemical Society, 27(9), 1609-1617. [Link]

-

Stille Coupling. Organic Chemistry Portal. [Link]

-

Al-Zaydi, K. M. (2011). Synthesis of Novel Bithiophene-Substituted Heterocycles Bearing Carbonitrile Groups. Molecules, 16(1), 633-647. [Link]

-

Vilsmeier Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of Saudi Chemical Society, 17(2), 217-223. [Link]

-

Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate. [Link]

-

Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses. [Link]

-

Vilsmeier Haack Reaction. Reddit. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 11686-11701. [Link]

-

[2,2'-Bithiophene]-5-carboxaldehyde. PubChem. [Link]

-

Mechanistic insights into consecutive 2e− and 2H+ reactions of hydrogenase mimic. Angewandte Chemie International Edition, 60(47), 24972-24979. [Link]

-

Models and Mechanistic Insight. The Journal of general physiology, 133(5), 443–444. [Link]

-

The preparation of some heteroaromatic and aromatic aldehydes. Semantic Scholar. [Link]

-

2-thiophenethiol. Organic Syntheses. [Link]

-

Fe/Thiol Cooperative HAT Olefin Hydrogenation: Mechanistic Insights that Inform Enantioselective Catalysis. ChemRxiv. [Link]

-

Synthesis of 5-aryl-5´-formyl-2,2´-bithiophenes as new precursors for nonlinear optical (NLO) materials. CORE. [Link]

-

Mechanistic Insights Into Post-Translational α-Keto-β-Amino Acid Formation by a Radical S-Adenosyl Methionine Peptide Splicease. Journal of the American Chemical Society, 145(5), 3127-3136. [Link]

-

Mechanistic Insights into Mechanochemically Triggered Polymer Degradation. DukeSpace. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nva.sikt.no [nva.sikt.no]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Stille Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. [2,2'-Bithiophene]-5-carboxaldehyde | C9H6OS2 | CID 364428 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Researcher's Guide to the NMR Spectral Features of 2,2'-Bithiophene-5-carbaldehyde

Introduction: The Significance of a Core Moiety

In the landscape of organic electronics and materials science, thiophene-based compounds are of paramount importance. Among them, 2,2'-bithiophene serves as a fundamental building block for a vast array of functional polymers and small molecules used in organic semiconductors and optoelectronic devices.[1] The introduction of a carbaldehyde group at the 5-position creates 2,2'-bithiophene-5-carbaldehyde (CAS 3779-27-9), a key intermediate whose electronic properties are finely tuned for further chemical elaboration.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds.[2] A thorough understanding of the ¹H and ¹³C NMR spectra is not merely an academic exercise; it is a critical checkpoint in synthesis and a prerequisite for rational drug design and materials development. This guide provides an in-depth analysis of the NMR spectral data of this compound, explaining the rationale behind signal assignments and offering practical insights for researchers in the field.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the standardized IUPAC numbering system for this compound is employed throughout this guide.

Figure 1: Structure and Atom Numbering

Caption: IUPAC numbering for this compound.

¹H NMR Spectroscopy: A Detailed Analysis

Proton NMR (¹H NMR) provides crucial information about the electronic environment and connectivity of protons within a molecule.

Theoretical Considerations: The Influence of the Aldehyde Group

The aldehyde group (-CHO) is a potent electron-withdrawing group due to both induction and resonance effects. This has a significant deshielding effect on the protons of the thiophene ring to which it is attached (Ring A, positions 2-5). Consequently, protons H3 and H4 are shifted downfield (to a higher ppm value) compared to the protons on the unsubstituted Ring B (positions 2'-5'). The aldehyde proton itself is highly deshielded and appears at a characteristic downfield position, typically around 9.8 ppm.[1]

Experimental Protocol: Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data is essential for accurate analysis.

Workflow for ¹H NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

Spectral Data and Assignments

The following table summarizes the typical ¹H NMR spectral data for this compound recorded in deuterated chloroform (CDCl₃).

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~9.86 | Singlet (s) | - | 1H | H-CHO |

| 2 | ~7.68 | Doublet (d) | 4.0 | 1H | H-4 |

| 3 | ~7.35 | Doublet (d) | 4.0 | 1H | H-3 |

| 4 | ~7.29 | Doublet of doublets (dd) | 5.1, 1.1 | 1H | H-5' |

| 5 | ~7.25 | Doublet of doublets (dd) | 3.6, 1.1 | 1H | H-3' |

| 6 | ~7.08 | Doublet of doublets (dd) | 5.1, 3.6 | 1H | H-4' |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Rationale for Assignments:

-

H-CHO (~9.86 ppm): This singlet is characteristic of an aldehyde proton and is the most downfield signal due to the strong deshielding effect of the carbonyl group.[1]

-

H-4 (~7.68 ppm): This proton is on the aldehyde-substituted ring and is deshielded. It appears as a doublet due to coupling with H-3.

-

H-3 (~7.35 ppm): Also on the substituted ring, H-3 is coupled to H-4, resulting in a doublet.

-

H-5' (~7.29 ppm), H-3' (~7.25 ppm), H-4' (~7.08 ppm): These three protons are on the unsubstituted thiophene ring and appear in the typical aromatic region for thiophenes.[3] Their specific assignment is confirmed through their coupling patterns (see diagram below). H-4' is coupled to both H-3' and H-5', hence it appears as a doublet of doublets with two different J-values. H-3' and H-5' are similarly split. Two-dimensional NMR techniques like COSY are invaluable for definitively confirming these assignments.[4]

¹H-¹H Coupling Network

Caption: ¹H-¹H spin-spin coupling relationships in the molecule.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon NMR (¹³C NMR) complements the ¹H NMR data by providing a map of the carbon framework.

Theoretical Considerations

The electron-withdrawing aldehyde group also significantly influences the ¹³C chemical shifts. The carbonyl carbon (C-CHO) is highly deshielded and appears far downfield. The carbons of the substituted thiophene ring (C2-C5) are also shifted relative to a standard bithiophene molecule. Specifically, C5 (the carbon bearing the aldehyde) and C3 are shifted downfield, while C2 and C4 experience more complex effects.

Experimental Protocol

The protocol for ¹³C NMR is similar to that for ¹H NMR, but typically requires a greater number of scans due to the low natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for more complex molecules.

Spectral Data and Assignments

The following table summarizes the typical ¹³C NMR spectral data for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

| ~182.5 | C-CHO |

| ~147.2 | C-5 |

| ~138.0 | C-2 |

| ~137.5 | C-3 |

| ~134.9 | C-2' |

| ~128.6 | C-5' |

| ~126.5 | C-4 |

| ~126.2 | C-3' |

| ~124.8 | C-4' |

Note: Assignments for closely spaced quaternary carbons (C-2, C-2') and aromatic CH signals can be challenging without advanced 2D NMR experiments like HSQC and HMBC.

Rationale for Assignments:

-

C-CHO (~182.5 ppm): The carbonyl carbon signal is unambiguously the most downfield signal.

-

Quaternary Carbons (C-2, C-5, C-2'): C-5, being directly attached to the electron-withdrawing aldehyde, is significantly deshielded. C-2 and C-2', the carbons involved in the inter-ring bond, are also downfield.

-

CH Carbons (C-3, C-4, C-3', C-4', C-5'): The remaining signals correspond to the protonated carbons. Their precise assignment often requires 2D NMR experiments that correlate proton and carbon signals, such as Heteronuclear Single Quantum Coherence (HSQC).[4]

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed electronic and structural fingerprint of the molecule. The strong electron-withdrawing nature of the 5-carbaldehyde group dominates the spectral features, causing significant downfield shifts for the aldehyde proton and adjacent ring protons and carbons. A comprehensive analysis, often aided by 2D NMR techniques, allows for the unequivocal assignment of all signals, providing researchers with the confidence needed for subsequent synthetic steps and material applications.

References

An In-depth Technical Guide to 2,2'-Bithiophene-5-carbaldehyde: Properties, Synthesis, and Applications

Abstract: 2,2'-Bithiophene-5-carbaldehyde is a pivotal heterocyclic building block, foundational to the development of advanced organic electronic materials and complex pharmaceutical intermediates. Its unique structure, featuring a conjugated bithiophene system coupled with a reactive aldehyde functional group, imparts a rich profile of chemical and physical properties. This guide provides a comprehensive technical overview intended for researchers, chemists, and materials scientists. We will delve into its spectroscopic signature, crystallographic structure, robust synthetic protocols, and key chemical transformations. The causality behind experimental choices and the significance of its properties in modern applications, particularly in organic semiconductors and drug discovery, are emphasized to provide actionable, field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 5-formyl-2,2'-bithiophene, is an organic compound whose significance is rooted in its extended π-conjugated system and the synthetic versatility of its aldehyde group. The bithiophene moiety serves as an excellent electron-donating core, crucial for charge transport in organic semiconductors, while the aldehyde function provides a reactive handle for a multitude of chemical derivatizations.[1][2]

Below is the molecular structure of this compound, with atom numbering used for spectroscopic assignments in subsequent sections.

Caption: Molecular structure and atom numbering scheme.

The key physicochemical properties are summarized in the table below for quick reference. The compound typically appears as a yellow to brown crystalline powder, a characteristic stemming from its extended electronic conjugation.[3][4]

| Property | Value | Source(s) |

| CAS Number | 3779-27-9 | [5] |

| Molecular Formula | C₉H₆OS₂ | [5] |

| Molecular Weight | 194.27 g/mol | [5] |

| Appearance | Yellow-brown to dark green crystalline powder | [4] |

| Melting Point | 55 - 58 °C | [3][6] |

| Boiling Point | 210 °C at 18 mmHg | [3] |

| Solubility | Soluble in common organic solvents like chloroform, THF, and ethyl acetate. | Inferred from reaction conditions |

Spectroscopic and Structural Characterization

A rigorous confirmation of the structure and purity of this compound is essential for its application. This section details the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for structural elucidation. The ¹H NMR spectrum provides unambiguous confirmation of the aldehyde group and the substitution pattern on the thiophene rings. The aldehyde proton signal is characteristically found far downfield.[2]

¹H NMR:

-

Aldehyde Proton (CHO): A singlet typically appears around δ 9.8-9.9 ppm . Its significant downfield shift is due to the deshielding effect of the carbonyl group and the aromatic system.[2][7]

-

Thiophene Protons: The six protons on the bithiophene core appear in the aromatic region (δ 7.0-8.0 ppm). The specific coupling patterns (doublets and triplets) allow for precise assignment.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows nine distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. A full spectrum is available for reference in the SpectraBase database.[8] Key expected chemical shifts include:

-

Carbonyl Carbon (C=O): Expected in the highly deshielded region of δ 180-185 ppm .[7]

-

Aromatic Carbons: The eight thiophene carbons typically resonate between δ 120-150 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The most prominent feature in the spectrum is the strong absorption from the carbonyl (C=O) stretch of the aldehyde group.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3100 | C-H stretch (aromatic) | Confirms the presence of the thiophene rings. |

| ~2850, ~2750 | C-H stretch (aldehyde) | Characteristic Fermi doublets for the aldehyde C-H bond. |

| ~1665 | C=O stretch (carbonyl) | A strong, sharp absorption confirming the conjugated aldehyde.[5] |

| 1500-1600 | C=C stretch (aromatic) | Indicates the aromatic nature of the thiophene rings. |

| ~800 | C-H bend (out-of-plane) | Provides information about the substitution pattern on the rings. |

A full experimental FTIR spectrum can be accessed via public databases for comparison.[5]

UV-Visible (UV-Vis) Spectroscopy

The extended π-conjugation of the bithiophene system gives rise to strong absorption in the UV-visible region. The primary absorption band corresponds to the π → π* electronic transition. In a suitable solvent like acetonitrile or dichloromethane, the maximum absorption (λmax) is expected in the range of 350-360 nm , indicative of the highly conjugated chromophore.[9] This property is fundamental to its use in optoelectronic devices, as it determines which wavelengths of light the material can absorb and potentially convert into electrical energy.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A strong peak is observed at m/z = 194 , corresponding to the molecular weight of the compound.[5]

-

Key Fragments: Common fragments include a peak at m/z = 193 ([M-H]⁺) and m/z = 121 , which can arise from cleavage of the inter-ring bond and loss of a formyl-thiophene moiety.[5]

X-Ray Crystallography

The solid-state structure of this compound has been determined by X-ray diffraction, and the data is publicly available through the Cambridge Crystallographic Data Centre (CCDC) under deposition number 297916 .[5] Analysis of the crystal structure reveals important information about intermolecular interactions, such as π-π stacking, which heavily influences charge transport properties in thin films for electronic applications. The data confirms the planarity of the bithiophene system, a key factor for efficient electronic conjugation.

Synthesis and Experimental Protocols

The most reliable and widely used method for the synthesis of this compound is the Vilsmeier-Haack reaction .[2] This reaction is an electrophilic aromatic substitution that introduces a formyl group onto an electron-rich aromatic ring, such as 2,2'-bithiophene. The high regioselectivity for the 5-position is a key advantage of this method.[1]

Vilsmeier-Haack Formylation: Mechanism and Workflow

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent.[10]

-

Electrophilic Attack: The electron-rich 2,2'-bithiophene attacks the Vilsmeier reagent, followed by hydrolysis during aqueous workup to yield the final aldehyde product.[1]

Caption: Workflow for the Vilsmeier-Haack synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of electron-rich heterocycles and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.[11]

Reagents & Equipment:

-

2,2'-Bithiophene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium acetate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, oil bath

Procedure:

-

Reagent Preparation (0 °C): In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Causality Note: This addition is exothermic and dropwise addition at 0 °C is crucial to control the reaction temperature and prevent side reactions. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Substrate Addition: Dissolve 2,2'-bithiophene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (or a specific temperature like 60 °C) for 2-4 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC). Trustworthiness Note: A self-validating system involves checking for the consumption of the starting material and the appearance of a new, more polar spot corresponding to the aldehyde product.

-

Quenching and Workup: Cool the mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium acetate or sodium bicarbonate until the pH is ~7-8. Safety Note: This neutralization is highly exothermic and can release gas. Perform it slowly and with caution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or diethyl ether (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is typically a solid or oil. Purify it via column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent like ethanol or hexane.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile precursor. Its reactivity can be broadly categorized by transformations involving the aldehyde group and reactions on the bithiophene core (though the former is far more common).

Reactions of the Aldehyde Group

The aldehyde is an electrophilic center and readily undergoes nucleophilic attack, making it a gateway to a vast array of derivatives. These reactions are critical for elongating the conjugated system or introducing new functional groups.

Caption: Common synthetic transformations of the aldehyde group.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetic esters) in the presence of a mild base (like piperidine) yields α,β-unsaturated products.[2][12] This is a powerful method for creating push-pull chromophores with strong intramolecular charge transfer characteristics, useful for non-linear optics and dye-sensitized solar cells.

-

Wittig Reaction: This reaction provides a reliable route to alkenes by treating the aldehyde with a phosphonium ylide.[3][13] It allows for the precise installation of a double bond, extending the conjugated path and tuning the electronic properties of the final molecule. Stabilized ylides generally favor the formation of (E)-alkenes.[3]

-

Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases). This chemistry is widely used to link the bithiophene unit to other molecular fragments, creating materials for chemosensors or ligands for metal complexes.[6]

-

Henry Reaction: Reaction with nitroalkanes to form β-nitro alcohols, which are valuable synthetic intermediates.

-

Reduction: The aldehyde can be easily reduced to a primary alcohol (5-hydroxymethyl-2,2'-bithiophene) using mild reducing agents like sodium borohydride (NaBH₄).

These transformations underscore its role as a foundational building block for creating larger, functional π-systems used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][6]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.[3][5]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. It is noted to be potentially air-sensitive and should be stored under an inert atmosphere.[4]

References

- 1. jk-sci.com [jk-sci.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. [2,2'-Bithiophene]-5-carboxaldehyde | C9H6OS2 | CID 364428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2′-联噻吩-5-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. books.rsc.org [books.rsc.org]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

Molecular structure and conformation of 2,2'-Bithiophene-5-carbaldehyde

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2'-Bithiophene-5-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (C₉H₆OS₂) is a pivotal heterocyclic building block in the development of advanced organic electronic materials. Its utility in organic semiconductors, functional polymers, and optoelectronic devices stems directly from the interplay between its molecular structure and conformational dynamics.[1] The rotational freedom between the two thiophene rings, influenced by the electronic and steric nature of the carbaldehyde substituent, dictates the degree of π-conjugation and, consequently, the material's electronic properties. This guide provides a detailed exploration of the structural and conformational landscape of this compound, synthesizing insights from experimental data and computational modeling to offer a comprehensive resource for researchers in materials science and drug development.

Introduction: The Significance of a Versatile Intermediate

This compound, also known by its IUPAC name 5-thiophen-2-ylthiophene-2-carbaldehyde, is an aromatic compound featuring two thiophene rings linked by a carbon-carbon single bond, with a formyl (carbaldehyde) group at the 5-position of one ring.[2] Its molecular weight is 194.27 g/mol .[2][3] This molecule serves as a critical intermediate, enabling the synthesis of more complex π-conjugated systems, including boron-dipyrromethene (BODIPY) oligothiophenes and donor-acceptor polymers.[4] Understanding its intrinsic structural preferences is paramount for designing next-generation materials with tailored electronic and photophysical properties.

The key to unlocking the potential of materials derived from this compound lies in controlling the torsional angle (dihedral angle) between the two thiophene rings. This angle governs the extent of orbital overlap between the rings, directly impacting the electronic communication and charge transport characteristics of the final material.

Molecular Structure and Key Identifiers

The fundamental structure of this compound is foundational to its conformational behavior.

| Identifier | Value | Source |

| IUPAC Name | 5-thiophen-2-ylthiophene-2-carbaldehyde | PubChem[2] |

| CAS Number | 3779-27-9 | Alfa Chemistry, Sigma-Aldrich[3] |

| Molecular Formula | C₉H₆OS₂ | PubChem, Sigma-Aldrich[2] |

| Molecular Weight | 194.27 g/mol | PubChem, Sigma-Aldrich[2][3] |

| Canonical SMILES | C1=CSC(=C1)C2=CC=C(S2)C=O | PubChem[2][3] |

| InChI Key | FYBWRAXKYXTOQC-UHFFFAOYSA-N | PubChem[2] |

While detailed crystallographic data for this compound itself is available through the Cambridge Crystallographic Data Centre (CCDC Number: 297916), the general principles of its conformation can be understood by examining the parent compound, 2,2'-bithiophene.[2]

Conformational Analysis: The Rotational Landscape

The most critical structural dynamic in this compound is the rotation around the C2-C2' single bond connecting the two thiophene rings. This rotation gives rise to a complex potential energy surface with distinct, energetically favorable conformations.

Torsional Angles and Conformational Isomers

The conformation is defined by the S–C–C–S dihedral angle (θ).[5] For the unsubstituted 2,2'-bithiophene, two primary minima on the potential energy surface are observed:

-

Anti-gauche Conformation: This is the most stable conformer, with a dihedral angle of approximately 150°.[5]

-

Syn-gauche Conformation: This is a second, less stable energy minimum.[5]

The energy difference between these conformers is small, on the order of 0.7 kcal/mol according to computational studies, meaning both can be populated at room temperature.[5] The barriers to rotation are also relatively low, allowing for interconversion between conformers.[5]

The presence of the carbaldehyde group at the 5-position introduces additional complexity. The formyl group is an electron-withdrawing group, which can influence the electronic structure and potentially alter the rotational barrier and the relative stability of the conformers. Computational studies on formyl-substituted bithiophenes have indicated that they can exhibit pronounced multi-reference ground state character, which poses a challenge for certain quantum chemical methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC2) theory.[6] This highlights the necessity of selecting appropriate computational methodologies for accurate modeling.

Caption: Energy landscape of bithiophene rotational conformers.

Methodologies for Structural and Conformational Elucidation

A combination of experimental and computational techniques is required to fully characterize the structure and conformation of this compound.

Experimental Protocols

A. Single-Crystal X-ray Diffraction (SC-XRD) This technique provides the most definitive information about the molecular structure and conformation in the solid state.

-

Protocol:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., hexane, ethanol).

-

Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the crystal, revealing the positions of the atoms. This model is then refined to achieve the best fit with the experimental data.

-

Causality: SC-XRD is the gold standard for determining precise bond lengths, bond angles, and, most importantly, the solid-state torsional angle between the thiophene rings.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the molecular structure and conformational dynamics in solution.

-

Protocol:

-

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectroscopy: This experiment identifies the chemical environment of the hydrogen atoms. The aldehyde proton signal is characteristically found at a high chemical shift (around 9.8 ppm).[1]

-

¹³C NMR Spectroscopy: This provides confirmation of the carbon skeleton.[1]

-

Liquid Crystal NMR (LC-NMR): For an in-depth conformational analysis, the molecule can be dissolved in a liquid crystal solvent. The anisotropic environment of the liquid crystal allows for the measurement of dipolar couplings, which are directly related to internuclear distances and the dihedral angle between the rings.[7]

-

Trustworthiness: The large dataset of spectral parameters from LC-NMR allows for an exhaustive investigation of the conformational equilibrium in a liquid-like phase.[7]

-

C. UV-Visible and Fluorescence Spectroscopy These techniques probe the electronic transitions within the molecule, which are highly sensitive to the degree of π-conjugation and therefore to the molecular conformation.[8][9]

-

Protocol:

-

Solution Preparation: Solutions of the compound are prepared in a suitable solvent (e.g., dioxane, acetonitrile) at various concentrations.

-

Absorption Spectroscopy: A UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths.

-

Emission Spectroscopy: A fluorometer is used to measure the fluorescence spectrum by exciting the sample at a wavelength corresponding to an absorption maximum.

-

Expertise: A more planar conformation leads to greater π-conjugation, resulting in a red-shift (shift to longer wavelengths) of the absorption and emission maxima. Comparing spectra in different solvents can also provide insights into solvent effects on conformation.

-

Computational Modeling Workflow

Computational chemistry is an indispensable tool for mapping the potential energy surface of rotation and calculating the energetic properties of different conformers.

-

Protocol:

-

Geometry Optimization: The starting geometry of the molecule is built. The geometry is then optimized using a quantum chemical method, such as Density Functional Theory (DFT) with a functional like B3LYP, to find the lowest energy structure.[5]

-

Torsional Scan (Potential Energy Surface Scan): A relaxed scan is performed where the S–C–C–S dihedral angle is systematically varied (e.g., in 10° increments), and at each step, the rest of the molecular geometry is allowed to relax.[10] This maps out the energy as a function of the torsional angle.

-

Transition State Search: The maxima on the potential energy surface from the scan are used as starting points to locate the precise transition state structures corresponding to the rotational barriers.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized minima and transition states to confirm their nature (minima have all real frequencies, transition states have one imaginary frequency).

-

Authoritative Grounding: The choice of computational method and basis set is critical. While DFT is often a good starting point, higher-level ab initio methods like MP2 or CCSD(T) with large, flexible basis sets (e.g., correlation-consistent bases) may be necessary to accurately capture the subtle energetic differences and reduce discrepancies with experimental data.[11]

-

Caption: Workflow for computational conformational analysis.

Conclusion

The molecular structure and conformation of this compound are intrinsically linked to its function as a precursor for high-performance organic materials. Its conformational flexibility, primarily governed by the rotation about the inter-ring C-C bond, presents both a challenge and an opportunity for materials design. A thorough understanding, achieved through a synergistic application of high-resolution experimental techniques and robust computational modeling, is essential for predicting and controlling the electronic and photophysical properties of the resulting polymers and small molecules. This guide provides the foundational knowledge and methodological framework for researchers to explore and exploit the rich conformational landscape of this versatile chemical intermediate.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Synthesis and Characterization of this compound: A Key Intermediate for Advanced Applications.

- ACS Publications. (2022). Building a Torsional Potential between Thiophene Rings to Illustrate the Basics of Molecular Modeling. Journal of Chemical Education.

- ResearchGate. On the Inter-Ring Torsion Potential of 2,2′-Bithiophene: A Review of Open Problems and Current Proposals.

- Alfa Chemistry. CAS 3779-27-9 2,2'-Bithiophene-5-carboxaldehyde.

- PubChem. [2,2'-Bithiophene]-5-carboxaldehyde.

- TCI Chemicals. 2,2'-Bithiophene-5,5'-dicarboxaldehyde 32364-72-0.

- Einkauf, J. D., Mathivathanan, L. et al. (2016). Structural, Spectroscopic, and Computational Studies of [2,2′-bithioph. NSUWorks. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiy3GfRpcKoIjCPco3jXhtN8ru30BuXo-IJwEBv6J2MttK3Xu1gKoS2nc8d92XC-aH49faYiPeTPNY9ja-KMPNEcwyawfw59F8bNrgWh-f2yAW5ojtamBgJBeeyIQoIbCrKiXMajmYTBYFayTOOoEuEu6E

- PubMed. (2005). Conformational analysis of 2,2'-bithiophene: a (1)H liquid crystal NMR study using the (13)C satellite spectra. Journal of Physical Chemistry A.

- Sigma-Aldrich. 2,2 -Bithiophene-5-carboxaldehyde 98 3779-27-9.

- Sigma-Aldrich. 2,2 -Bithiophene-5-carboxaldehyde 98 3779-27-9.

- Echemi. 2,2'-BITHIOPHENE-5-CARBOXALDEHYDE | 3779-27-9.

- ResearchGate. Computational reinvestigation of the bithiophene torsion potential.

- Sigma-Aldrich. 2,2 -Bithiophene-5-carboxaldehyde 98 3779-27-9.

- Royal Society of Chemistry. (2019). Supporting Electronic Supplementary Material (ESI) for Chemical Science.

- PubMed Central. (2022). Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives.

- White Rose eTheses Online. A Computational Study of Substituted 2,2'-bithiophene as Building Blocks for Organic Solar Cells.

- ResearchGate. (1994). Ab initio study of torsional potentials in 2,2'-bithiophene and 3,4'-and 3,3'-dimethyl-2,2'-bithiophene as models of the backbone flexibility in polythiophene and poly(3-methylthiophene).

- ACS Publications. Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Journal of Chemical Theory and Computation.

- Universität Halle. On the Preparation and Spectroelectrochemical Characterization of Certain 2,5‐Bis(het)aryl Substituted Thiophenes.

- ResearchGate. (2018). Conformational analysis involving a double bond?.

Sources

- 1. nbinno.com [nbinno.com]

- 2. [2,2'-Bithiophene]-5-carboxaldehyde | C9H6OS2 | CID 364428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2,2′-联噻吩-5-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. Conformational analysis of 2,2'-bithiophene: a (1)H liquid crystal NMR study using the (13)C satellite spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Structural, Spectroscopic, and Computational Studies of [2,2′-bithioph" by Jeffrey D. Einkauf, Logesh Mathivathanan et al. [nsuworks.nova.edu]

- 9. opendata.uni-halle.de [opendata.uni-halle.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Introduction: The Significance of a Versatile Building Block

An In-depth Technical Guide to the Electronic Properties of 2,2'-Bithiophene-5-carbaldehyde

Abstract: this compound (BT5C) is a pivotal heterocyclic building block in the fields of organic electronics and materials science. Its unique molecular architecture, featuring a conjugated bithiophene backbone functionalized with an electron-withdrawing aldehyde group, imparts a suite of electronic and optical properties that are highly desirable for the development of advanced functional materials. This guide provides a comprehensive exploration of the core electronic characteristics of BT5C, grounded in theoretical principles and validated by experimental methodologies. We will delve into its frontier molecular orbitals, spectroscopic behavior, and electrochemical properties, offering researchers and development professionals a detailed understanding of its potential and application.

In the rapidly advancing landscape of organic electronics, the design and synthesis of novel π-conjugated systems are of paramount importance. This compound (CAS: 3779-27-9) has emerged as a critical intermediate, valued for its inherent electronic properties and the synthetic versatility afforded by its reactive aldehyde group.[1] The bithiophene unit provides a robust, electron-rich scaffold that facilitates efficient charge transport, a fundamental requirement for semiconductor applications.[1] The addition of the carbaldehyde at the 5-position modulates the electronic structure and provides a reactive handle for elaboration into more complex conjugated polymers and small molecules.[1] This strategic combination makes BT5C an indispensable component in the synthesis of materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2]

Molecular Structure and Theoretical Electronic Properties

The electronic behavior of BT5C is intrinsically linked to its molecular structure. The molecule consists of two thiophene rings linked at the 2-positions, forming a conjugated system where π-electrons are delocalized across the backbone. This delocalization is the basis for its semiconductor properties.

Caption: Molecular Structure of this compound.

Frontier Molecular Orbitals: The HOMO-LUMO Gap

The most critical parameters governing the electronic and optical properties of a conjugated molecule are the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[3]

-

HOMO: The highest energy level containing electrons. Its energy level relates to the molecule's ability to donate an electron (oxidation potential).

-

LUMO: The lowest energy level devoid of electrons. Its energy level relates to the molecule's ability to accept an electron (reduction potential).

The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE) . This gap is the lowest energy electronic excitation possible in the molecule.[4] Its magnitude dictates the wavelength of light the molecule absorbs and is a key determinant of the material's color and its potential performance in optoelectronic devices.[4] A smaller gap generally corresponds to absorption at longer wavelengths and can lead to higher conductivity in the resulting materials. Theoretical calculations, often using Density Functional Theory (DFT), are a primary means of estimating these values.[3]

Caption: Electronic transition between HOMO and LUMO levels.

The Role of the Aldehyde Group

The electron-withdrawing nature of the carbaldehyde group (-CHO) significantly influences the electronic landscape of the bithiophene core. It tends to lower the energy levels of both the HOMO and LUMO, potentially narrowing the energy gap and red-shifting the absorption spectrum compared to unsubstituted bithiophene. This functionalization is a key strategy for tuning the electronic properties of the material for specific applications.

Physicochemical and Spectroscopic Data

Accurate characterization is essential to confirm the identity, purity, and properties of BT5C. High-purity materials (typically ≥98%) are crucial for achieving consistent and reproducible device performance.[1][2]

| Property | Value | Source |

| CAS Number | 3779-27-9 | [2] |

| Molecular Formula | C₉H₆OS₂ | [2][5] |

| Molecular Weight | 194.27 g/mol | [2] |

| Appearance | White to amber crystalline powder | [2] |

| Melting Point | 55 - 58 °C | [2][6] |

| Boiling Point | 210 °C @ 18 mmHg | [2][7] |

| ¹H NMR Signal | Aldehyde proton (CHO) typically appears around 9.8 ppm | [8] |

Experimental Workflows for Electronic Characterization

A multi-faceted experimental approach is required to fully elucidate the electronic properties of BT5C. The following diagram and protocols outline a standard workflow.

Caption: Workflow for Synthesis and Characterization of BT5C.

Protocol: UV-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For conjugated molecules like BT5C, the absorption in the UV-visible range corresponds to electronic transitions, primarily the HOMO-to-LUMO transition. The wavelength of maximum absorbance (λ_max) and the absorption onset can be used to calculate the optical bandgap (an approximation of the HOMO-LUMO gap).[4]

Methodology:

-

Solution Preparation: Prepare a dilute solution of BT5C (e.g., 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., dichloromethane, chloroform, or THF). The exact concentration must be optimized to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0 a.u.).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Replace the solvent with the BT5C solution and record the absorption spectrum over a relevant range (e.g., 200-800 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λ_max).

-

Determine the absorption edge (λ_onset) from the low-energy tail of the absorption peak.

-

Calculate the optical bandgap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm) .

-

Protocol: Cyclic Voltammetry (CV)

Causality: CV is a powerful electrochemical technique used to probe the redox behavior of a molecule. It provides direct experimental measurement of the oxidation and reduction potentials, which can be correlated to the HOMO and LUMO energy levels, respectively. This method provides a self-validating system for determining frontier orbital energies.

Methodology:

-

Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated electrochemical solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Addition: Dissolve a small, known concentration of BT5C (e.g., 1 mM) into the electrolyte solution.

-

Cell Assembly: Assemble a three-electrode electrochemical cell:

-

Working Electrode: Glassy carbon or platinum disk.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Internal Standard: Add a small amount of an internal reference standard with a known, stable redox potential, such as ferrocene (Fc).

-

Measurement: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen. Run the cyclic voltammogram by sweeping the potential and record the resulting current.

-

Data Analysis:

-

Measure the onset potential of the first oxidation peak (E_ox) and the onset potential of the first reduction peak (E_red) relative to the Fc/Fc⁺ couple (E₁/₂ ≈ +0.64 V vs. NHE).

-

Calculate the HOMO and LUMO energy levels using the empirical formulas:

-

E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level. This value can vary slightly in literature, so consistency is key.)

-

-

Applications in Organic Electronics and Beyond

The favorable electronic properties of BT5C make it a versatile precursor for a wide range of advanced materials.[1][2]

-

Organic Semiconductors: The bithiophene core provides excellent charge transport properties, making derivatives of BT5C suitable for the active layer in OFETs.[1][2]

-

Photovoltaic Materials: Its ability to absorb light and its tunable energy levels make it a valuable building block for both donor and acceptor materials in organic solar cells.[2]

-

Fluorescent Probes: The aldehyde group can be readily converted into other functionalities to create complex molecules, including fluorescent dyes for bioimaging applications.[2]

-

Conductive Polymers: BT5C can be polymerized or copolymerized to form materials for flexible electronics and advanced coatings.[2]

-

Pharmaceutical and Agrochemical Synthesis: It also serves as an important intermediate in multi-step organic reactions to create complex molecules for various sectors.[2]

Conclusion

This compound is more than a simple chemical intermediate; it is a foundational component for innovation in materials science. Its conjugated π-system, modulated by the terminal aldehyde, provides a platform with tunable electronic properties that are readily characterized by standard spectroscopic and electrochemical techniques. A thorough understanding of its HOMO-LUMO energetics, as detailed in this guide, is essential for rationally designing the next generation of high-performance organic electronic devices and functional materials.

References

- Synthesis and Characterization of this compound: A Key Intermediate for Advanced Applic

- 2,2'-Bithiophene-5-carboxaldehyde.Chem-Impex.

- Unlocking the Potential of Organic Semiconductors: The Role of this compound.NINGBO INNO PHARMCHEM CO.,LTD.

- [2,2'-Bithiophene]-5-carboxaldehyde.

- Plot of the HOMO–LUMO gap expressed as Δ E for the 2,2'-bithiophene...

- 2,2′-Bithiophene-5-carboxaldehyde, 98%.Sigma-Aldrich.

- HOMO-LUMO orbitals and the energy gap of the different solvents...

- HOMO-LUMO Energy Gap.Schrödinger.

- 2,2'-Bithiophene-5-carboxaldehyde 98.0+%, TCI America 1 g.Fisher Scientific.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. learn.schrodinger.com [learn.schrodinger.com]

- 5. [2,2'-Bithiophene]-5-carboxaldehyde | C9H6OS2 | CID 364428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2,2'-Bithiophene-5-carboxaldehyde 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of 2,2'-Bithiophene

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Vilsmeier-Haack formylation of 2,2'-bithiophene, a cornerstone reaction for the synthesis of functionalized oligothiophenes. These products are crucial building blocks in the development of advanced materials and pharmaceuticals. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that govern its success.

The Strategic Importance of Formylated Bithiophenes

The introduction of a formyl group onto the 2,2'-bithiophene scaffold is a pivotal synthetic transformation. This aldehyde functionality serves as a versatile handle for a wide array of subsequent reactions, including but not limited to, Wittig reactions, reductive aminations, and various condensation reactions. The resulting derivatives are integral to the synthesis of conjugated polymers, dyes, and biologically active molecules. The Vilsmeier-Haack reaction stands out as an efficient and scalable method for this purpose.[1][2]

Mechanistic Causality: Understanding the 'Why'

The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism.[3][4][5][6] A key understanding of the steps involved is crucial for troubleshooting and optimizing the reaction.

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This forms the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][5][6]

Electrophilic Attack and Regioselectivity

The electron-rich 2,2'-bithiophene then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Thiophene and its derivatives are known to undergo electrophilic substitution preferentially at the C2 (or α) position, as the resulting cationic intermediate (σ-complex) is better stabilized by the sulfur atom. In the case of 2,2'-bithiophene, the terminal α-positions (C5 and C5') are the most electron-rich and sterically accessible sites.[7] Consequently, formylation occurs predominantly at these positions.

The extent of formylation, yielding either the mono- or di-formylated product, is a critical aspect to control. This is primarily dictated by the stoichiometry of the Vilsmeier reagent and the reaction conditions.

Hydrolysis to the Aldehyde

The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[3][5][7]

Diagrammatic Representation of the Vilsmeier-Haack Reaction Mechanism

Caption: The Vilsmeier-Haack formylation of 2,2'-bithiophene.

Field-Proven Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield. The causality behind each step is explained to empower the researcher.

Reagents and Equipment

-

2,2'-Bithiophene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated sodium acetate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Step-by-Step Methodology

Step 1: Preparation of the Vilsmeier Reagent (Causality: Controlled generation of the electrophile)

-

To a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stir bar, add anhydrous DMF (3 equivalents for mono-formylation, 6 equivalents for di-formylation) and anhydrous 1,2-dichloroethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.2 equivalents for mono-formylation, 2.4 equivalents for di-formylation) dropwise via the dropping funnel over 30 minutes. Maintaining a low temperature is critical to prevent uncontrolled reaction and decomposition of the reagent.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form as a solid or a thick slurry.

Step 2: Formylation Reaction (Causality: Electrophilic attack on the bithiophene)

-

Dissolve 2,2'-bithiophene (1 equivalent) in anhydrous 1,2-dichloroethane in a separate flask.

-

Add the bithiophene solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Workup and Hydrolysis (Causality: Quenching the reaction and forming the aldehyde)

-

Cool the reaction mixture back to 0 °C.

-

Carefully and slowly pour the reaction mixture onto crushed ice. This will hydrolyze the intermediate iminium salt to the aldehyde and quench any unreacted POCl₃.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 6-7.

-

Stir the mixture vigorously for 30 minutes at room temperature to ensure complete hydrolysis.

Step 4: Extraction and Purification (Causality: Isolation of the desired product)

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation and Expected Outcomes

The regioselectivity of the Vilsmeier-Haack formylation of 2,2'-bithiophene is highly dependent on the stoichiometry of the reagents.

| Product | Reagent Equivalents (Bithiophene:DMF:POCl₃) | Typical Yield | Melting Point (°C) |

| 5-Formyl-2,2'-bithiophene | 1 : 3 : 1.2 | 70-85% | 55-58 |

| 5,5'-Diformyl-2,2'-bithiophene | 1 : 6 : 2.4 | 60-75% | >200 |

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.[8]

Troubleshooting and Field Insights

-

Low Yield: Incomplete formation of the Vilsmeier reagent is a common issue. Ensure anhydrous conditions and slow, controlled addition of POCl₃ at low temperatures.

-

Mixture of Products: If a mixture of mono- and di-formylated products is obtained, careful adjustment of the stoichiometry is required. For selective mono-formylation, using slightly more than one equivalent of the Vilsmeier reagent is often optimal.

-

Purification Challenges: The polarity of the mono- and di-formylated products is significantly different, which generally allows for good separation by column chromatography.

Conclusion

The Vilsmeier-Haack formylation of 2,2'-bithiophene is a robust and reliable method for the synthesis of key synthetic intermediates. A thorough understanding of the reaction mechanism, careful control of stoichiometry and reaction conditions, and a systematic approach to purification are paramount to achieving high yields of the desired products. This guide provides the necessary framework for researchers to successfully implement this important transformation in their synthetic endeavors.

References

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

ChemBK. 5-FORMYL-2,2'-BITHIOPHENE. Available from: [Link]